Cas no 1015533-11-5 (potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate)

potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate 化学的及び物理的性質
名前と識別子
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- potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate
- potassium;2-(2-ethylbenzimidazol-1-yl)acetate
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- インチ: 1S/C11H12N2O2.K/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15;/h3-6H,2,7H2,1H3,(H,14,15);/q;+1/p-1
- InChIKey: GESFJZFRYGTGHB-UHFFFAOYSA-M
- SMILES: [K+].[O-]C(CN1C2C=CC=CC=2N=C1CC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 250
- トポロジー分子極性表面積: 58
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17714-2.5g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 2.5g |
$978.0 | 2023-09-20 | |
Enamine | EN300-17714-10.0g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 10g |
$2146.0 | 2023-06-03 | |
1PlusChem | 1P01EIUI-5g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 5g |
$1852.00 | 2023-12-27 | |
Enamine | EN300-17714-5g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 5g |
$1448.0 | 2023-09-20 | |
A2B Chem LLC | AX56426-100mg |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 100mg |
$183.00 | 2024-04-20 | |
Aaron | AR01EJ2U-250mg |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 250mg |
$217.00 | 2025-02-11 | |
Aaron | AR01EJ2U-10g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 10g |
$2976.00 | 2023-12-16 | |
Aaron | AR01EJ2U-5g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 5g |
$2016.00 | 2023-12-16 | |
A2B Chem LLC | AX56426-50mg |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 50mg |
$134.00 | 2024-04-20 | |
1PlusChem | 1P01EIUI-250mg |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 250mg |
$300.00 | 2023-12-27 |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetateに関する追加情報
Comprehensive Overview of Potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate (CAS No. 1015533-11-5)
Potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate (CAS No. 1015533-11-5) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural properties. This benzodiazolyl acetate derivative is increasingly studied for its potential applications in drug development, particularly in targeting specific enzymatic pathways. Researchers are exploring its role as a bioactive intermediate in synthesizing novel therapeutic agents, aligning with the growing demand for precision medicine solutions.
The compound's molecular structure features a 2-ethyl-1H-1,3-benzodiazol-1-yl moiety linked to a potassium acetate group, creating interesting physicochemical characteristics. Recent studies suggest its potential as a chelating agent in metalloprotein research, coinciding with current scientific interest in metal-ion interactions in biological systems. The potassium salt form enhances its solubility profile, making it particularly valuable for aqueous-phase reactions in modern synthetic chemistry workflows.
In analytical chemistry, potassium 2-(2-ethyl-1H-benzodiazol-1-yl)acetate has shown promise as a fluorescence marker precursor, addressing the increasing need for sensitive detection methods in diagnostic applications. Its benzodiazolyl core structure contributes to unique photophysical properties that researchers are investigating for potential use in bioimaging probes, a hot topic in nanotechnology and medical diagnostics.
The synthesis and characterization of this compound have become subjects of interest in green chemistry discussions, particularly regarding solvent selection and energy-efficient production methods. As sustainability becomes a priority in chemical manufacturing, researchers are evaluating eco-friendly approaches to produce potassium benzodiazolyl acetate derivatives with reduced environmental impact.
Quality control aspects of CAS 1015533-11-5 are crucial for research applications, with HPLC and mass spectrometry being commonly employed analytical techniques. The compound's stability under various storage conditions is currently being investigated to establish optimal handling protocols, especially for laboratories focusing on long-term biochemical studies.
Emerging applications in peptide modification have been reported, where the compound serves as a novel building block for creating modified amino acid derivatives. This aligns with the booming field of peptide therapeutics, one of the fastest-growing segments in pharmaceutical development today.
From a regulatory perspective, proper documentation and characterization of 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate potassium salt are essential for research compliance. Material Safety Data Sheets (MSDS) provide important handling information, though the compound is not classified under hazardous categories when used appropriately in laboratory settings.
The scientific community continues to explore new synthetic routes to potassium 2-(2-ethylbenzodiazolyl)acetate, with recent publications highlighting improved yield optimization strategies. These developments are particularly relevant to researchers seeking cost-effective synthesis methods for scale-up purposes.
In drug discovery pipelines, this compound has attracted interest as a potential pharmacophore scaffold. Its modular structure allows for various chemical modifications, making it a versatile starting point for medicinal chemistry programs targeting diverse biological pathways.
Thermal analysis studies of 1015533-11-5 have provided valuable data about its decomposition profile, information critical for process chemistry applications. These findings contribute to better understanding of the compound's behavior under different temperature conditions during industrial-scale production scenarios.
Recent patent literature reveals growing intellectual property activity surrounding benzodiazolyl acetate derivatives, indicating their commercial potential in various applications. This trend reflects the compound's importance in developing next-generation specialty chemicals for advanced research applications.
As analytical techniques advance, new characterization methods for potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate continue to emerge. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C and 1H NMR, remains the gold standard for structural verification of this compound in research settings.
The compound's role in catalysis research is another area of active investigation, with preliminary studies suggesting potential as a ligand in transition metal-catalyzed reactions. This application aligns with current interests in developing more efficient and selective catalytic systems for organic synthesis.
Storage and handling recommendations for CAS 1015533-11-5 typically emphasize protection from moisture and extreme temperatures, following standard protocols for organic salts in research environments. Proper labeling and inventory management are essential for maintaining material integrity in laboratory stockrooms.
In conclusion, potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate represents an intriguing compound with diverse research applications. Its continued study contributes valuable insights to multiple scientific disciplines, from medicinal chemistry to materials science, reflecting the interdisciplinary nature of modern chemical research.
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